Ethyl 6-(cyanomethyl)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-(cyanomethyl)picolinate is an organic compound with the molecular formula C₁₀H₁₀N₂O₂ It is a derivative of picolinic acid, featuring a cyanomethyl group at the 6-position of the pyridine ring and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 6-(cyanomethyl)picolinate can be synthesized through a multi-step reaction process. One common method involves the reaction of 6-methylpicolinic acid with cyanogen bromide in the presence of a base, followed by esterification with ethanol. The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-(cyanomethyl)picolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines or alcohols can react with the cyanomethyl group under basic or acidic conditions.
Major Products Formed:
- Oxidation products include carboxylic acids and aldehydes.
- Reduction products include primary amines and other reduced forms.
- Substitution reactions yield various substituted picolinates .
Scientific Research Applications
Ethyl 6-(cyanomethyl)picolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research explores its potential as a therapeutic agent, particularly in the design of novel drugs targeting specific biological pathways.
Mechanism of Action
Ethyl 6-(cyanomethyl)picolinate can be compared with other similar compounds, such as ethyl 3-(cyanomethyl)picolinate. Both compounds share a similar core structure but differ in the position of the cyanomethyl group. This positional difference can lead to variations in their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which imparts distinct properties and applications .
Comparison with Similar Compounds
- Ethyl 3-(cyanomethyl)picolinate
- Methyl 6-(cyanomethyl)picolinate
- 6-(cyanomethyl)picolinic acid
Biological Activity
Ethyl 6-(cyanomethyl)picolinate is a derivative of picolinic acid that has garnered attention for its potential biological activities, particularly in pharmacological and agricultural applications. This article delves into the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound features a picolinate backbone with a cyanomethyl group attached at the 6-position. This structural modification is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antimicrobial Activity :
- Studies have shown that picolinate derivatives possess antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains, demonstrating promising results in inhibiting growth.
-
Antioxidant Properties :
- The compound exhibits antioxidant activity, which is crucial for mitigating oxidative stress in cells. This activity is attributed to its ability to scavenge free radicals and enhance cellular defense mechanisms.
-
Enzyme Inhibition :
- Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been studied as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in lipid metabolism and signaling pathways related to inflammation and pain .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Interaction with Cellular Receptors : The compound may bind to specific receptors or enzymes, altering their activity and influencing cellular responses.
- Modulation of Signaling Pathways : By inhibiting enzymes such as NAPE-PLD, the compound can affect downstream signaling pathways that are critical for various physiological processes.
Study on Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant inhibition at low concentrations.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Enzyme Inhibition Study
In another investigation focusing on enzyme inhibition, this compound was tested against NAPE-PLD. The results indicated a competitive inhibition mechanism with an IC50 value of approximately 72 nM, showcasing its potential as a pharmacological agent in modulating lipid signaling pathways .
Safety and Toxicity
Safety evaluations are crucial for any compound intended for therapeutic use. Preliminary toxicity assessments indicate that this compound exhibits low toxicity in vitro, but further studies are necessary to establish its safety profile in vivo.
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
ethyl 6-(cyanomethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-5-3-4-8(12-9)6-7-11/h3-5H,2,6H2,1H3 |
InChI Key |
ZBJVYPLOHORYBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.